Ethyl 3-(piperidin-2-YL)propanoate
Description
Ethyl 3-(piperidin-2-yl)propanoate is a piperidine-containing ester with the molecular formula C₁₁H₁₉NO₂ (derived from its hydrochloride salt, CAS 1152642-17-5) . This compound is characterized by a piperidine ring substituted at the second position and an ethyl propanoate group at the third carbon. It is primarily utilized in pharmaceutical research, particularly in the synthesis of non-nucleoside inhibitors targeting viral polymerases (e.g., measles virus RNA-dependent RNA polymerase) . The compound exists as a pale-yellow to brown liquid under standard conditions, though key physical properties such as boiling point, melting point, and solubility remain unspecified in available safety data sheets (SDS) .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 3-piperidin-2-ylpropanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h9,11H,2-8H2,1H3 |
InChI Key |
NKEMSMLPYGYVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CCCCN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and functional group modifications among ethyl 3-(piperidin-2-yl)propanoate and its analogs:
Key Observations:
- Piperidine vs.
- Functional Group Impact : The introduction of a nitro group (e.g., in ) increases electrophilicity, favoring nucleophilic substitution reactions, whereas the oxo-tetrahydrofuran moiety in may stabilize ring-opening reactions.
- Biological Activity : Chloropyridine derivatives (e.g., ) exhibit anticancer properties via AIMP2-DX2 inhibition, contrasting with the antiviral focus of the parent compound .
This compound:
- Synthesized via multi-step protocols involving hydrazinylquinolone intermediates and ethyl propiolate under stereoselective conditions .
- High purity (>95%) confirmed by LC-MS (molecular ion [M+1] = 446.0) and NMR spectroscopy .
Analogs:
- Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate: Prepared via condensation of nitropyridine amines with ethyl oxaloacetate (45–50% yield) .
- Aminopyridine Derivatives: Synthesized using acetic acid-catalyzed coupling of chloropyridines with ethyl 3-aminopropanoate .
Stability and Reactivity
- This compound: Stable under recommended storage conditions but decomposes under combustion to release CO, CO₂, and nitrogen oxides .
- Nitropyridine Analogs : Nitro groups increase sensitivity to reducing agents, necessitating inert atmospheres during synthesis .
- Hydrochloride Salts: Enhanced stability in aqueous media compared to freebase forms (e.g., ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride) .
Preparation Methods
Reaction Conditions
-
Catalyst : Trifluoromethanesulfonic acid (5–10 mol% relative to ethyl acrylate)
-
Solvent : Anhydrous ethanol
-
Temperature : 120–160°C under nitrogen
-
Time : 16–20 hours
Procedure :
-
Combine 2-aminopiperidine (1 equiv), ethyl acrylate (1.1–1.2 equiv), and trifluoromethanesulfonic acid in ethanol.
-
Reflux under nitrogen with vigorous stirring.
-
Concentrate under reduced pressure, wash with petroleum ether/ethyl acetate (5:1–10:1 v/v), and recrystallize.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | ≥99% |
| Reaction Scale | 50 g–150 g starting material |
Advantages :
Limitations :
-
Requires specialized equipment for high-temperature reflux.
-
Catalyst cost may impact economic viability.
Esterification of 3-(Piperidin-2-yl)Propanoic Acid
An alternative two-step strategy involves synthesizing 3-(piperidin-2-yl)propanoic acid followed by esterification:
Step 1: Synthesis of 3-(Piperidin-2-yl)Propanoic Acid
Step 2: Esterification with Ethanol
-
Catalyst : Sulfuric acid (5 mol%)
-
Conditions :
-
Reflux for 6–8 hours
-
Yield: 89–92%
-
Performance Comparison :
| Metric | Hydroamination | Esterification |
|---|---|---|
| Total Yield | 78–85% | 80–84% |
| Purity | ≥99% | 95–98% |
| Scalability | High | Moderate |
Critical Insight :
Esterification routes are preferable for small-scale synthesis but require additional purification steps to remove residual acid.
Reductive Amination of Ethyl 3-Oxopropanoate
A niche method employs reductive amination using ethyl 3-oxopropanoate and piperidine:
Reaction Scheme :
Conditions :
-
Reducing Agent: Sodium triacetoxyborohydride (1.5 equiv)
-
Solvent: Dichloromethane
-
Temperature: 0°C to room temperature
-
Time: 24 hours
Outcomes :
-
Yield: 65–70%
-
Purity: 90–93% (requires chromatographic purification)
Drawbacks :
-
Lower yields compared to hydroamination.
-
Higher reagent costs due to stoichiometric borohydride use.
Enzymatic Synthesis (Emerging Methodology)
Recent advances in biocatalysis suggest potential for lipase-mediated esterification:
Protocol :
-
Enzyme: Candida antarctica lipase B (CAL-B)
-
Substrates: 3-(Piperidin-2-yl)propanoic acid + Ethanol
-
Solvent: Ionic liquids (e.g., [BMIM][BF₄])
-
Conversion: 82–88% in 48 hours
Benefits :
-
Environmentally benign conditions.
-
No racemization observed.
Challenges :
-
Limited industrial adoption due to enzyme cost and stability issues.
Comparative Analysis of Methods
Table 1: Method Efficiency and Feasibility
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Catalytic Hydroamination | 85 | 99 | 120–150 | High |
| Esterification | 84 | 97 | 90–110 | Moderate |
| Reductive Amination | 70 | 93 | 200–220 | Low |
| Enzymatic | 88 | 95 | 300–350 | Experimental |
Key Observations :
-
Hydroamination balances cost and yield for industrial applications.
-
Enzymatic methods, while promising, remain economically unviable for large-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
